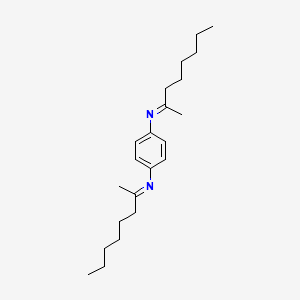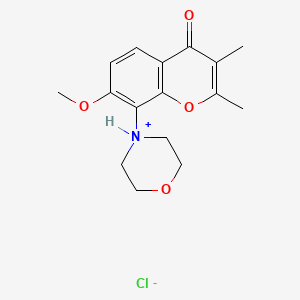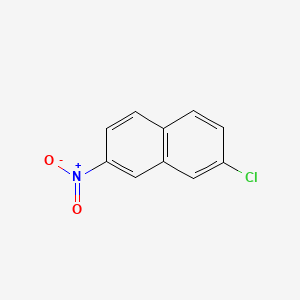![molecular formula C22H25ClN2O B13769658 N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride CAS No. 61876-25-3](/img/structure/B13769658.png)
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride is a compound that features a unique adamantane structure. Adamantane derivatives are known for their high stability and rigidity, making them valuable in various fields such as pharmaceuticals, materials science, and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride typically involves the reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol. This reduction yields 1-(adamantan-1-yl)-1,2,3,6-tetrahydropyridines, which can then react with benzene in a trifluoromethanesulfonic acid medium to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reduction and reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine and other oxidants can be used for oxidative dehydrogenation.
Reduction: Sodium borohydride in ethanol is commonly used for reduction reactions.
Substitution: Trifluoromethanesulfonic acid is used for hydroarylation reactions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives and phenylpiperidines .
Scientific Research Applications
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological targets, potentially inhibiting viral replication and modulating neurotransmitter systems . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Used for treating Parkinson’s disease and influenza.
Memantine: Used for treating Alzheimer’s disease.
1-(adamantan-1-yl)-phenylpiperidines: Investigated for their potential neurological effects.
Uniqueness
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride is unique due to its combination of the adamantane structure with a pyridine ring, offering a distinct set of chemical and biological properties .
Properties
CAS No. |
61876-25-3 |
|---|---|
Molecular Formula |
C22H25ClN2O |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O.ClH/c25-21(18-5-7-23-8-6-18)24-20-3-1-19(2-4-20)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,24,25);1H |
InChI Key |
QPAUUWUTUFXEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=NC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


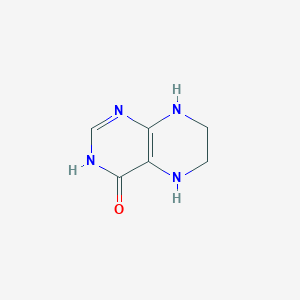
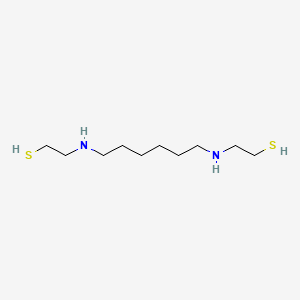
![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)


![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
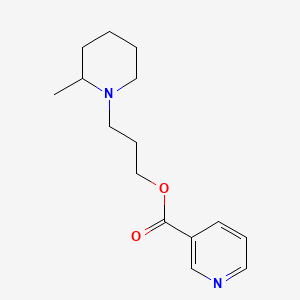
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
